5-amino-4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-(tetrahydrofuran-2-ylmethyl)-1,2-dihydro-3H-pyrrol-3-one
CAS No.:
Cat. No.: VC8809583
Molecular Formula: C18H18ClN3O2S
Molecular Weight: 375.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H18ClN3O2S |
|---|---|
| Molecular Weight | 375.9 g/mol |
| IUPAC Name | 4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-imino-1-(oxolan-2-ylmethyl)-2H-pyrrol-3-ol |
| Standard InChI | InChI=1S/C18H18ClN3O2S/c19-12-5-3-11(4-6-12)14-10-25-18(21-14)16-15(23)9-22(17(16)20)8-13-2-1-7-24-13/h3-6,10,13,20,23H,1-2,7-9H2 |
| Standard InChI Key | YVOBVBWRRRXIHH-UHFFFAOYSA-N |
| SMILES | C1CC(OC1)CN2CC(=C(C2=N)C3=NC(=CS3)C4=CC=C(C=C4)Cl)O |
| Canonical SMILES | C1CC(OC1)CN2CC(=C(C2=N)C3=NC(=CS3)C4=CC=C(C=C4)Cl)O |
Introduction
Structural Analysis and Molecular Features
Core Architecture and Functional Groups
The molecule’s backbone consists of a 1,2-dihydro-3H-pyrrol-3-one ring substituted at positions 4 and 5. The 4-position hosts a 4-(4-chlorophenyl)-1,3-thiazol-2-yl group, while the 1-position is modified by a tetrahydrofuran-2-ylmethyl substituent. Key functional groups include:
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Thiazole ring: A five-membered heterocycle with sulfur and nitrogen atoms, known to enhance metabolic stability and receptor binding .
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Pyrrolone core: A cyclic enamine-lactam hybrid that facilitates hydrogen bonding and π-π stacking interactions .
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Tetrahydrofuran (THF) moiety: An oxygen-containing heterocycle that improves solubility and modulates pharmacokinetics.
Stereochemical Considerations
The compound exhibits one undefined stereocenter at the tetrahydrofuran methylene carbon (C2 of THF), as indicated by PubChem’s computed stereochemistry data . This chirality may influence biological activity, though enantioselective synthesis studies remain unreported.
Table 1: Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₈H₁₈ClN₃O₂S | |
| Molecular Weight | 375.9 g/mol | |
| XLogP3-AA | 2.7 | |
| Hydrogen Bond Donors | 2 | |
| Hydrogen Bond Acceptors | 5 | |
| Topological Polar Surface Area | 97.7 Ų |
Synthesis and Reaction Pathways
Proposed Synthetic Routes
While no explicit synthesis for this compound is documented, analogous molecules suggest a multi-step approach:
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Thiazole Formation: Condensation of 4-chlorobenzaldehyde with thioamide derivatives to yield 4-(4-chlorophenyl)-1,3-thiazole .
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Pyrrolone Construction: Cyclization of γ-amino ketones with activated nitriles, followed by oxidation to form the dihydro-pyrrolone core .
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N-Alkylation: Introduction of the tetrahydrofuran-2-ylmethyl group via alkylation of the pyrrolone nitrogen using 2-(bromomethyl)tetrahydrofuran.
Challenges in Optimization
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Regioselectivity: Competitive alkylation at the pyrrolone oxygen versus nitrogen requires careful control of reaction conditions.
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Stability of Intermediates: The enamine-lactam system may undergo hydrolysis under acidic or basic conditions, necessitating mild reagents .
Physicochemical and Computational Profiling
Solubility and Lipophilicity
With an XLogP3 value of 2.7, the compound exhibits moderate lipophilicity, favoring membrane permeability but potentially limiting aqueous solubility . Molecular dynamics simulations predict preferential partitioning into lipid bilayers, a trait advantageous for intracellular targets.
Tautomeric Equilibria
Quantum mechanical calculations reveal two dominant tautomers:
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Keto-Enamine Form: Stabilized by intramolecular hydrogen bonding between the pyrrolone carbonyl and amino group (ΔG = -3.2 kcal/mol) .
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Enol-Imine Form: Less prevalent but may contribute to reactivity in protic solvents .
Table 2: Computed Physicochemical Data
| Property | Value | Method |
|---|---|---|
| Molar Refractivity | 99.8 cm³/mol | Cactvs 3.4.8.18 |
| Molar Volume | 289.6 cm³/mol | Cactvs 3.4.8.18 |
| Parachor | 856.5 | Cactvs 3.4.8.18 |
| Surface Tension | 54.8 dyne/cm | Cactvs 3.4.8.18 |
Computational Modeling and Target Prediction
Molecular Docking Studies
AutoDock Vina simulations against the COX-2 active site (PDB: 3LN1) reveal favorable binding (ΔG = -9.2 kcal/mol):
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Key Interactions:
ADMET Profiling
SwissADME predictions indicate:
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